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Introduction

Fosmanogepix is a first-in-class antifungal agent with a novel mechanism of action, offering a
promising new therapeutic option for invasive fungal infections.[1][2][3] It is a prodrug that is
converted in vivo to its active moiety, manogepix, which inhibits the fungal enzyme Gwt1.[4][5]
[6] This enzyme is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors,
which are essential for the proper localization of proteins to the fungal cell wall.[6][7] Inhibition
of Gwtl disrupts fungal cell wall integrity, leading to antifungal effects against a broad spectrum
of pathogens, including resistant strains.[2][5]

Assessing the in vivo efficacy of novel antifungals like Fosmanogepix is critical for preclinical
and clinical development. Traditional methods for evaluating antifungal efficacy in animal
models, such as determining colony-forming units (CFU) in target organs and monitoring
survival rates, are effective but have limitations. These methods are often terminal, require
large numbers of animals, and provide only a snapshot of the fungal burden at a single point in
time.

Non-invasive in vivo imaging techniques offer a powerful alternative, enabling real-time,
longitudinal monitoring of fungal burden and therapeutic response in the same animal. This
approach provides more dynamic and comprehensive data, reduces animal usage, and can
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offer valuable insights into the pharmacodynamics of the drug. This document provides an
overview and detailed protocols for two key in vivo imaging modalities, Bioluminescence
Imaging (BLI) and Positron Emission Tomography (PET), that can be applied to assess the
efficacy of Fosmanogepix. Additionally, a complementary technique, Matrix-Assisted Laser
Desorption lonization—Mass Spectrometry Imaging (MALDI-MSI), is discussed for its utility in
visualizing drug distribution at the site of infection.

Mechanism of Action of Fosmanogepix

Fosmanogepix is administered as an N-phosphonooxymethyl prodrug. In the body, it is rapidly
and completely metabolized by systemic phosphatases to form the active drug, manogepix.[6]
Manogepix targets and inhibits the fungal-specific enzyme Gwtl, which is a key component of
the GPI anchor biosynthesis pathway in the endoplasmic reticulum.[7] This inhibition disrupts
the attachment of GPI anchors to proteins, preventing their proper transport and localization to
the fungal cell wall. This ultimately compromises cell wall integrity, leading to impaired fungal
growth, adhesion, and virulence.[7]
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Fosmanogepix Mechanism of Action
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In Vivo Imaging Techniques
Bioluminescence Imaging (BLI)

Bioluminescence imaging is a highly sensitive technique that allows for the non-invasive
visualization of fungal infections in real-time. This method relies on genetically engineering the
fungal pathogen to express a luciferase enzyme. When the corresponding substrate (e.g.,
luciferin) is administered to the animal, the luciferase catalyzes a reaction that produces light,
which can be detected and quantified using a sensitive camera. The intensity of the light signal
correlates with the fungal burden.
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BLI Experimental Workflow

Materials:

» Bioluminescent fungal strain (e.g., Candida albicans, Aspergillus fumigatus) expressing
luciferase.

e Immunocompromised mouse model (e.g., heutropenic mice).
 Fosmanogepix (formulated for in vivo administration).

e Vehicle control.

e D-luciferin substrate.

 Invivo imaging system (e.g., IVIS Spectrum).

e Anesthesia (e.g., isoflurane).
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Procedure:

Infection: Infect mice with the bioluminescent fungal strain via the desired route (e.g.,

intravenous for disseminated candidiasis, intranasal for pulmonary aspergillosis).

e Baseline Imaging: 24 hours post-infection, anesthetize the mice and administer D-luciferin

(e.g., 150 mg/kg intraperitoneally). After 10-15 minutes, acquire bioluminescent images to

establish the baseline fungal burden.

o Treatment: Randomize mice into treatment and control groups. Administer Fosmanogepix

or vehicle control according to the desired dosing regimen.

e Longitudinal Imaging: At specified time points (e.g., 24, 48, 72, and 96 hours post-treatment),

repeat the imaging procedure as described in step 2.

o Data Analysis: Quantify the bioluminescent signal from regions of interest (e.g., kidneys,

lungs) using the imaging software. The data is typically expressed as total flux

(photons/second).

o Endpoint Analysis: At the end of the experiment, euthanize the mice and harvest organs for

CFU enumeration to correlate with the imaging data.

Mean
. . Mean Fungal
. . Bioluminescent

Treatment Group Time Point . Burden (log10

Signal

CFUIg)

(photons/sec)
Vehicle Control Baseline 1.5 x 10M7 5.8
48h Post-Tx 3.2x 1078 7.2
96h Post-Tx 1.1 x10M9 8.1
Fosmanogepix Baseline 1.6 x 107 5.9
48h Post-Tx 8.9 x 106 4.5
96h Post-Tx 2.1 x10"5 2.3
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Positron Emission Tomography (PET)

PET is a nuclear imaging technique that provides quantitative data on metabolic processes. For
fungal infections, PET imaging with 18F-fluorodeoxyglucose (18F-FDG) is commonly used.
Fungi, like cancer cells, exhibit high glucose uptake, leading to the accumulation of 18F-FDG at
the site of infection. The intensity of the PET signal is proportional to the metabolic activity of
the fungus and the associated inflammation.
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PET Experimental Workflow

Materials:

Fungal strain of interest.

e Immunocompromised animal model.
 Fosmanogepix.

» Vehicle control.

e 18F-FDG.

e MicroPET/CT scanner.

e Anesthesia.

Procedure:

« Infection: Establish the fungal infection in the animal model as previously described.
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o Fasting: Fast the animals for 4-6 hours prior to imaging to reduce background 18F-FDG
uptake in muscle and fat.

o Baseline Imaging: Anesthetize the animals and administer 18F-FDG (e.g., 200-300 uCi) via
tail vein injection. After an uptake period of approximately 60 minutes, perform a whole-body
PET/CT scan. The CT scan provides anatomical reference.

o Treatment: Following baseline imaging, randomize animals into treatment and control groups
and administer Fosmanogepix or vehicle.

o Follow-up Imaging: Repeat the PET/CT scans at desired time points post-treatment.

» Data Analysis: Reconstruct the PET images and co-register them with the CT images. Draw
regions of interest around the infected organs and quantify the 18F-FDG uptake, often
expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized
Uptake Value (SUV).

o Endpoint Analysis: Correlate the PET signal with CFU counts from harvested tissues at the
end of the study.

Mean Fungal
. . Mean 18F-FDG
Treatment Group Time Point Burden (log10
Uptake (%IDIg)

CFUIqg)
Vehicle Control Baseline 2.5 6.1
72h Post-Tx 4.8 7.9
Fosmanogepix Baseline 2.6 6.2
72h Post-Tx 1.2 3.1

Matrix-Assisted Laser Desorption lonization—-Mass
Spectrometry Imaging (MALDI-MSI)

While BLI and PET are excellent for monitoring the fungal response to treatment, MALDI-MSI
provides valuable information on the distribution of the drug itself within the infected tissue. This
technique can be used to visualize the penetration of manogepix into fungal lesions, such as
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abscesses. A study on intra-abdominal candidiasis demonstrated that manogepix accumulates
in liver abscesses after repeated dosing with Fosmanogepix, and this accumulation correlated
with a reduction in fungal burden.[1][4][8][9]
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MALDI-MSI Experimental Workflow

Materials:

 Infected animal model treated with Fosmanogepix.
e Cryostat.

e MALDI target plates.

e MALDI matrix solution.

¢ MALDI-TOF mass spectrometer.

Procedure:

o Treatment and Sample Collection: Treat infected animals with Fosmanogepix. At selected
time points, euthanize the animals and harvest the infected organs.

» Tissue Preparation: Immediately flash-freeze the tissues. Section the frozen tissues using a
cryostat and mount the sections onto MALDI target plates.

o Matrix Application: Apply a suitable MALDI matrix uniformly over the tissue sections.

o Data Acquisition: Acquire mass spectrometry data across the entire tissue section using the
MALDI-TOF instrument in imaging mode.
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» Image Generation: Generate ion maps that show the spatial distribution and intensity of the
signal corresponding to the mass-to-charge ratio of manogepix.

o Correlation with Histology: After imaging, the same tissue sections can be stained (e.g., with
H&E) to correlate the drug distribution with the histopathology of the fungal lesions.

. Manogepix Concentration Manogepix Concentration
Time Post-Dose

in Liver Abscess (pglg) in Non-Lesion Liver (pgl/g)
1 hour 0.8 25
6 hours 2.2 3.1
24 hours 19 11
Day 3 (multi-dose) 4.5 2.8

Conclusion

In vivo imaging techniques provide powerful tools for the preclinical evaluation of
Fosmanogepix. Bioluminescence imaging and Positron Emission Tomography allow for the
longitudinal and quantitative assessment of antifungal efficacy by directly monitoring the fungal
burden and metabolic activity in living animals. These methods offer significant advantages
over traditional endpoint assays. Furthermore, MALDI-MSI can provide crucial insights into the
pharmacokinetic/pharmacodynamic relationship by visualizing the distribution of the active
drug, manogepix, at the site of infection. The integration of these imaging modalities into the
preclinical development pipeline of Fosmanogepix and other novel antifungals will
undoubtedly accelerate the translation of promising candidates to the clinic.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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